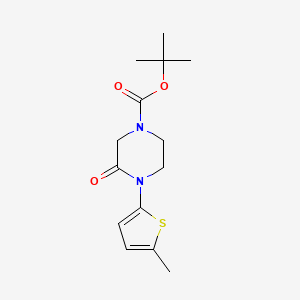
Tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound features a piperazine ring substituted with a tert-butyl group, a 5-methylthiophen-2-yl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
科学的研究の応用
Tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate: shares similarities with other piperazine derivatives and thiophene-containing compounds.
Tert-butyl N-(5-methylthiophen-2-yl)carbamate: Another compound with a thiophene ring and tert-butyl group, used in similar research applications.
Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: A related compound with a thiophene ring and carboxylate ester, studied for its biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H20N2O3S |
|---|---|
分子量 |
296.39 g/mol |
IUPAC名 |
tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-10-5-6-12(20-10)16-8-7-15(9-11(16)17)13(18)19-14(2,3)4/h5-6H,7-9H2,1-4H3 |
InChIキー |
LTGADTQSXDSEEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)N2CCN(CC2=O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


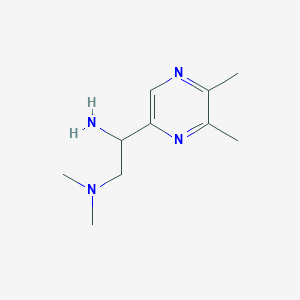
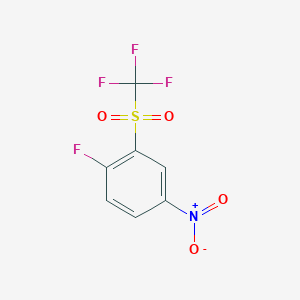
![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)



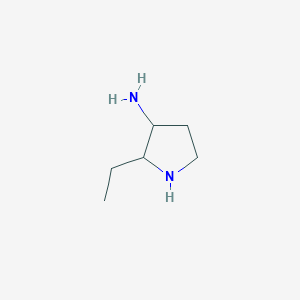
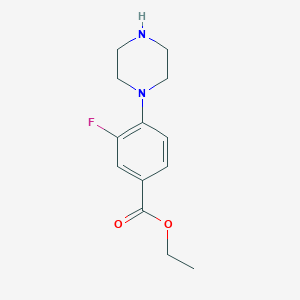

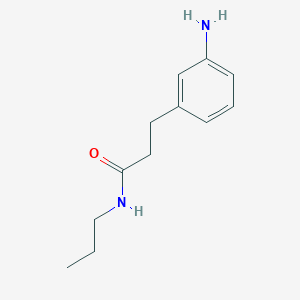

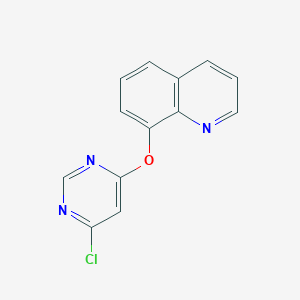

![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
